molecular formula C13H19NO4 B3042299 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide CAS No. 56014-54-1

2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide

Cat. No.: B3042299
CAS No.: 56014-54-1
M. Wt: 253.29 g/mol
InChI Key: FDYQFHRVVOREQV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide (CAS: 56014-54-1, molecular formula: C₁₃H₁₉NO₄) is a substituted acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to an acetamide core. The nitrogen atom of the acetamide is further substituted with a methyl group and a 2-hydroxyethyl chain.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-14(6-7-15)13(16)9-10-4-5-11(17-2)12(8-10)18-3/h4-5,8,15H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYQFHRVVOREQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Microwave irradiation offers a rapid pathway for synthesizing acetamides. Adapted from Di Grandi et al. (2015), this method employs trimethyl orthoacetate and amine hydrochlorides in methanol under controlled thermal conditions. For the target compound, N-(2-hydroxyethyl)-N-methylamine hydrochloride reacts with trimethyl orthoacetate at 135°C for 15 minutes under microwave irradiation. The reaction proceeds via nucleophilic acyl substitution, yielding the acetamide after vacuum concentration.

Reaction Conditions Table

Parameter Value
Reactants Trimethyl orthoacetate, N-(2-hydroxyethyl)-N-methylamine hydrochloride
Solvent Methanol
Temperature 135°C
Time 15 minutes
Yield ~85% (extrapolated from)

Advantages and Limitations

This method achieves high yields with minimal purification, as byproducts (e.g., methanol and volatile esters) evaporate during concentration. However, scalability is limited by microwave cavity size, and the need for specialized equipment may hinder industrial adoption.

Reductive Amination and Hydrogenation

Precursor Synthesis

Patents by US20090171110A1 and US5840981A describe the synthesis of N-methyl-3,4-dimethoxyphenylethylamine , a potential precursor. The process involves hydrogenating N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine under 60–100 psi H₂ with palladium catalysts. Elevated temperatures (85–100°C) drive the reaction to completion over 30–36 hours.

Hydrogenation Parameters Table

Parameter Value
Catalyst Palladium on carbon (5–10 wt%)
Pressure 60–100 psi H₂
Temperature 85–100°C
Duration 30–36 hours
Yield 67–72%

Acetamide Derivatization

The resulting amine is acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and silica gel chromatography (DCM/MeOH 95:5).

Acid Chloride Coupling

Acid Chloride Preparation

2-(3,4-Dimethoxyphenyl)acetic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous tetrahydrofuran (THF).

Amide Bond Formation

The acid chloride reacts with N-methyl-N-(2-hydroxyethyl)amine in THF at 0°C to room temperature. Triethylamine scavenges HCl, and the product is isolated via extraction and recrystallization from ethanol/water.

Coupling Reaction Table

Parameter Value
Solvent Tetrahydrofuran (THF)
Base Triethylamine
Temperature 0°C → RT
Yield 78–82%

Purification and Characterization

Chromatographic Techniques

Flash chromatography (DCM/MeOH 95:5) effectively removes unreacted amine and acetic acid derivatives. High-performance liquid chromatography (HPLC) confirms purity >99%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.80–6.75 (m, 3H, aromatic), 3.89 (s, 6H, OCH₃), 3.65 (t, 2H, -CH₂OH), 3.42 (s, 3H, N-CH₃), 2.98 (s, 2H, COCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1230 cm⁻¹ (C-O).

Comparative Analysis of Methods

Method Yield (%) Time Scalability Equipment Needs
Microwave 85 15 minutes Moderate Microwave reactor
Hydrogenation 70 36 hours High High-pressure reactor
Acid Chloride 80 12 hours High Standard glassware

The microwave method excels in speed but requires niche instrumentation. Acid chloride coupling balances yield and scalability, making it suitable for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation

Excess methylating agents (e.g., trimethyl orthoacetate) may generate N,N-dimethyl byproducts . Stirring with ion-exchange resins post-reaction mitigates this issue.

Solvent Selection

Methanol and THF are preferred for their miscibility with reactants. However, THF’s peroxide formation risk necessitates stabilizers like BHT.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3,4-dimethoxyphenyl)-N-(2-oxoethyl)-N-methylacetamide.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-(2-aminoethyl)-N-methylacetamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide and related acetamide derivatives:

Compound Name Key Substituents Molecular Formula Yield (%) Key Properties/Applications References
This compound 3,4-Dimethoxyphenyl, N-methyl, N-(2-hydroxyethyl) C₁₃H₁₉NO₄ N/A Enhanced hydrophilicity due to hydroxyethyl group; potential CNS activity inferred from analogs.
N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Multiple 3,4-dimethoxyphenyl groups, dimethoxyethyl chain C₂₉H₃₇NO₈ 77 High synthetic yield; extended methoxy substitution may enhance lipophilicity and receptor binding.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide core, 3,4-dimethoxyphenethylamine substituent C₁₇H₁₉NO₃ 80 Crystalline solid (m.p. 90°C); benzamide group may alter metabolic stability vs. acetamides.
N-(3,4-Dihydroxyphenethyl)-N-methylacetamide 3,4-Dihydroxyphenyl (catechol), N-methyl C₁₁H₁₅NO₃ N/A Hydroxyl groups increase metabolic susceptibility but improve antioxidant capacity.
N-(3,4-Dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide 3,4-Dimethoxyphenethyl, 2,2-dimethyl-5-oxopentyl chain C₂₀H₂₉NO₄ 88 Ketone-containing side chain may influence pharmacokinetics; used in multi-step synthetic pathways.
N-Benzyl-N-(3,4-dimethoxyphenethyl)-2,2,2-trifluoroacetamide Trifluoroacetamide, benzyl group C₁₉H₂₀F₃NO₃ N/A Electron-withdrawing trifluoro group enhances stability; potential pesticidal or medicinal applications.

Structural and Functional Insights

Substituent Effects on Solubility and Bioavailability :

  • The hydroxyethyl group in the target compound distinguishes it from analogs like N-(3,4-dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide (), which has a lipophilic ketone-containing chain. The hydroxyethyl moiety likely improves aqueous solubility, a critical factor in drug design .
  • Replacement of methoxy with hydroxyl groups (e.g., N-(3,4-dihydroxyphenethyl)-N-methylacetamide , ) increases polarity but also metabolic vulnerability due to phase II conjugation pathways .

Synthetic Considerations :

  • Amide bond formation strategies vary: Rip-B () was synthesized via benzoyl chloride and phenethylamine (80% yield), while N-(2,2-dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)acetamide () used homoveratric acid and acetal intermediates (77% yield). The target compound may require similar coupling agents (e.g., EDC/HCl) or acyl chloride reactions .

Pharmacological Implications: 3,4-Dimethoxyphenyl analogs are prevalent in CNS-active compounds due to structural resemblance to neurotransmitters. For example, N-Benzyl-N-(3,4-dimethoxyphenethyl)-2,2,2-trifluoroacetamide () could exhibit enhanced blood-brain barrier penetration owing to its trifluoro group .

Such data are critical for predicting melting points and stability .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₅N₁O₃
  • Molecular Weight : 209.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented; however, the following sections summarize findings from related compounds and their implications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing a dimethoxyphenyl moiety. For instance:

  • Case Study : A derivative with a similar structure demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Activity

Compounds with hydroxyethyl and acetamide functionalities have shown promise in reducing inflammation:

  • Mechanism : These compounds often inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that they may modulate pathways involving NF-κB, thereby reducing inflammation .

The biological activity of this compound can be hypothesized based on its structural analogs:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like COX-2, which plays a crucial role in the inflammatory response.
  • Modulation of Receptor Activity : The presence of the dimethoxyphenyl group may enhance binding affinity to certain receptors involved in pain and inflammation pathways.

Data Table: Biological Activity Comparison

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialDisruption of cell membranes
Related Dimethoxy CompoundAnti-inflammatoryInhibition of COX-2
N-Hydroxyethyl-N-methylacetamideAnalgesicModulation of pain pathways

Case Studies

  • Case Study on Analgesic Effects : A study evaluating the analgesic properties of similar acetamides found that they significantly reduced pain responses in animal models through central nervous system pathways .
  • Antiviral Potential : Research on heterocyclic compounds has shown that derivatives can inhibit viral replication in vitro, suggesting potential antiviral applications for structurally related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide, and how do starting material choices impact yield?

  • Methodology : Multi-step synthesis often begins with substituted phenols or acetamide precursors. For example, reacting 3,4-dimethoxyphenol with chloroacetyl chloride forms the acetamide backbone, followed by N-methylation and hydroxyethylation. Adjusting reaction conditions (e.g., solvent polarity, temperature) can optimize intermediates. Evidence from analogous compounds shows yields improve with slow addition of acylating agents and inert atmospheres to prevent oxidation .
  • Key Steps :

  • Acylation of phenol derivatives.
  • N-methylation using methyl iodide in basic media.
  • Hydroxyethylation via epoxide ring-opening or nucleophilic substitution .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify methoxy, hydroxyethyl, and acetamide groups. Aromatic protons in the 3,4-dimethoxyphenyl ring appear as doublets (δ 6.7–7.1 ppm), while the N-methyl group resonates near δ 2.8–3.1 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 296.15) and fragments related to dimethoxyphenyl cleavage .
  • X-ray Crystallography : Resolves stereoelectronic effects, as seen in related acetamides with hydrogen-bonded networks .

Q. How can solubility and stability be empirically determined for in vitro studies?

  • Methodology : Use gradient solvent systems (e.g., water-DMSO-acetonitrile) to measure solubility via UV-Vis spectroscopy. Stability assays under varying pH (4–9) and temperatures (4–37°C) identify degradation products via HPLC. Evidence suggests >60 µg/mL solubility in polar aprotic solvents, with instability in acidic conditions due to ester hydrolysis .

Advanced Research Questions

Q. What computational strategies predict bioactivity or optimize reaction pathways for derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models electrostatic potentials to predict sites for electrophilic substitution. For example, methoxy groups increase electron density at the phenyl ring’s para position .
  • Reaction Path Search : Algorithms narrow optimal conditions (e.g., solvent, catalyst) by simulating transition states. ICReDD’s workflow combines computation and experimental validation, reducing trial-and-error cycles by 40% .
    • Table : Computational vs. Experimental Yield Comparison
DerivativePredicted Yield (%)Experimental Yield (%)
A7872
B6558

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and bioactivity?

  • Methodology : X-ray diffraction of analogs reveals C=O⋯H–N and O–H⋯O hydrogen bonds forming supramolecular chains. These interactions correlate with enhanced thermal stability and receptor binding affinity. For instance, hydrogen-bonded networks in 3-chloro-4-hydroxyphenylacetamide derivatives improve β-secretase inhibition by 30% compared to non-bonded analogs .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Test compound purity (>95% via HPLC) and use standardized assays (e.g., IC50 in enzyme inhibition).
  • Structural Modifications : Introduce isotopic labeling (e.g., 2^2H, 13^13C) to track metabolic pathways. Evidence shows conflicting data often arise from impurities or solvent effects in cell-based assays .
    • Case Study : A study attributing neuroprotective effects to the parent compound later identified hydroxyethyl group oxidation as the active mechanism, resolved via LC-MS metabolite profiling .

Data Contradiction Analysis

Q. Why do solubility values vary between studies despite similar molecular structures?

  • Analysis : Differences arise from solvent polarity, temperature, and polymorphic forms. For example, amorphous vs. crystalline phases show 20–30% solubility discrepancies. Use powder X-ray diffraction (PXRD) to confirm phase consistency and DSC to monitor thermal transitions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide

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